2-Hydroxy-5-phenylmethoxypentanenitrile

Description

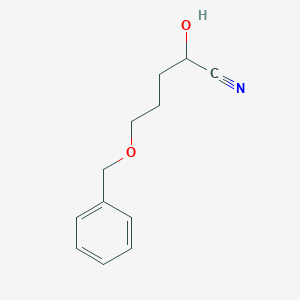

2-Hydroxy-5-phenylmethoxypentanenitrile is a nitrile derivative with a hydroxyl (-OH) group at position 2 and a phenylmethoxy (benzyloxy, PhCH2O-) group at position 5 of a pentanenitrile backbone. The hydroxyl group may confer reactivity in esterification or oxidation reactions, while the benzyloxy group could enhance lipophilicity, influencing bioavailability.

Properties

IUPAC Name |

2-hydroxy-5-phenylmethoxypentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-9-12(14)7-4-8-15-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFGZVQUJQAJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Hydroxy-5-phenylmethoxypentanenitrile with analogous nitriles from the provided evidence:

Key Findings:

Functional Group Influence on Reactivity and Hazards 5-(Acetyloxy)pentanenitrile (): The acetyloxy group introduces significant hazards, including acute oral toxicity (Category 4) and irritant properties. Its nitrile core may contribute to metabolic toxicity . Such compounds are often intermediates in drug synthesis . (2R)-2-(3,4-Dimethoxyphenyl)-...pentanenitrile (): The dimethoxyphenyl and methylamino groups indicate CNS or cardiovascular applications. No hazards are reported, but stereochemistry (R-configuration) may affect biological activity .

Structural Similarities and Differences Hydroxyl vs. Benzyloxy vs. Phenyl Substituents: The benzyloxy group in the target compound differs from the 5-phenyl group in ’s hydrochloride salt, likely altering solubility and metabolic stability.

Applications and Safety Profiles

- Nitriles with ether or ester linkages (e.g., 5-(acetyloxy)pentanenitrile) are often used in polymer or pharmaceutical manufacturing but require stringent safety protocols due to irritant properties .

- Chiral nitriles (e.g., ) are valuable in asymmetric synthesis, though their complex structures necessitate rigorous purity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.